molecular formula C19H26ClN3O3S B2534393 2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1327208-96-7

2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2534393
CAS No.: 1327208-96-7
M. Wt: 411.95
InChI Key: HRJRHZQDLQTHPA-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic piperazine derivative featuring a substituted thiazole ring and a 4-ethoxyphenoxy group. Its molecular formula is C₂₃H₂₆ClN₃O₃S (MW: 478.0 g/mol), with the hydrochloride salt enhancing solubility for pharmacological applications . The compound’s structure includes:

  • 4-Ethoxyphenoxy moiety: A lipophilic substituent that may improve membrane permeability.
  • 4-Methylthiazole ring: A heterocyclic component contributing to electronic interactions with biological targets.
  • Piperazine-ethanone backbone: A common pharmacophore in bioactive molecules, linked to antifungal, antibacterial, and antitumor activities .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S.ClH/c1-3-24-16-4-6-17(7-5-16)25-13-19(23)22-10-8-21(9-11-22)12-18-20-15(2)14-26-18;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJRHZQDLQTHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, with the CAS number 1327208-96-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its inhibitory effects on various biological targets.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 4-ethoxyphenol with piperazine derivatives and thiazole moieties. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials :
    • 4-Ethoxyphenol
    • Piperazine derivatives
    • Thiazole compounds
  • Reactions :
    • The phenolic compound undergoes etherification to form a phenoxy derivative.
    • Subsequent reactions with piperazine and thiazole lead to the formation of the target compound.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of specific enzymes and its antimicrobial properties.

Inhibition Studies

Case Study 1: Acetylcholinesterase Inhibition

In a study involving structurally related compounds, it was found that certain derivatives exhibited significant AChE inhibition with IC50 values ranging from 2.7 µM to over 10 µM. This suggests that modifications in the substituents can enhance or diminish the inhibitory effects .

Case Study 2: Antimicrobial Efficacy

A recent investigation into related thiazole-piperazine compounds demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to cell membrane disruption and inhibition of vital bacterial enzymes .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionThiazole derivatives~2.7
Cyclooxygenase InhibitionPiperazine derivativesVariable
Antimicrobial ActivityPiperazine-thiazole hybridsEffective

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of thiazoles and piperazines exhibit significant antimicrobial activities. For instance, studies on compounds with similar structures have reported moderate to excellent antibacterial effects against various strains, suggesting that 2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride may possess similar properties .

Acetylcholinesterase Inhibition

Compounds containing thiazole and piperazine moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The presence of the ethoxyphenoxy group may enhance binding affinity to AChE, making this compound a candidate for further studies in neuropharmacology .

Anticancer Potential

Some derivatives of thiazoles show promise in anticancer research due to their ability to interact with specific cellular pathways involved in tumor growth and proliferation. The unique structure of this compound could be explored for its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

StudyFindings
Mhaske et al. (2014)Investigated a series of thiazole-piperazine derivatives, reporting moderate antimicrobial activity against bacterial strains .
Nature Scientific Reports (2024)Highlighted the design and synthesis of compounds with AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .
PubChem DataCompiled data on structural properties and biological activities, indicating the relevance of similar compounds in drug discovery .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s activity and physicochemical properties are influenced by substituents on the phenoxy and thiazole groups. Key analogs include:

Compound Name Substituent (Phenoxy) Thiazole Substituent Molecular Formula Molecular Weight Key Features
2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride 4-Ethoxy 4-Methyl C₂₃H₂₆ClN₃O₃S 478.0 High lipophilicity; potential for CNS penetration
2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride 4-Chloro 4-Methyl C₂₂H₂₃Cl₂N₃O₂S ~475.0 (estimated) Electron-withdrawing Cl may reduce metabolic stability
2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride 4-Fluoro 4-(4-Methoxyphenyl) C₂₃H₂₅ClFN₃O₃S 478.0 Bulky methoxyphenyl group may enhance target affinity
2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride Phenyl (no phenoxy) 2-Phenyl C₂₈H₂₇ClN₄OS ~503.0 (estimated) Increased aromaticity; potential for π-π stacking
Key Observations:
  • Phenoxy Substituents: Ethoxy (electron-donating) enhances lipophilicity compared to chloro (electron-withdrawing) and fluoro (moderate polarity). This may improve bioavailability but could affect metabolic clearance .
  • Thiazole Modifications : 4-Methylthiazole (compact, hydrophobic) vs. 4-methoxyphenyl (bulky, polar) or 2-phenyl (planar aromatic). These variations influence steric interactions with biological targets .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core. Key steps include:

  • Nucleophilic substitution to introduce the 4-methylthiazole and 4-ethoxyphenoxy groups .
  • Ethanone moiety attachment via coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
  • Final hydrochlorination to stabilize the compound .

Purity assurance requires:

  • HPLC for monitoring reaction progress and quantifying impurities (<1% threshold) .
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and ethoxyphenoxy aromatic signals (δ 6.8–7.2 ppm) .

Basic: Which structural features influence its biological activity?

Answer:
The compound’s activity is driven by:

  • Piperazine core : Enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic interactions .
  • 4-Methylthiazole group : Contributes to electron-rich regions for π-π stacking in active sites .
  • 4-Ethoxyphenoxy moiety : Modulates solubility and membrane permeability due to its lipophilic ethoxy group .

Advanced: How can researchers resolve contradictory bioactivity data across assays?

Answer:
Contradictions may arise from:

  • Assay-specific conditions (e.g., pH, solvent compatibility). Validate assays using standardized controls (e.g., known enzyme inhibitors) .
  • Solubility limitations : Use co-solvents like DMSO (<0.1% v/v) or cyclodextrin complexes to improve dissolution without disrupting cellular membranes .
  • Metabolic instability : Perform metabolite profiling (LC-MS) to identify degradation products and refine structural analogs .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

Answer:
Yield optimization involves:

  • Temperature control : Maintain exothermic reactions (e.g., nucleophilic substitutions) at 0–5°C to minimize side products .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for piperazine derivatization, ensuring compatibility with moisture-sensitive reagents .

Advanced: How to design derivatives with improved target selectivity?

Answer:
Derivative design should focus on:

  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to modulate electronic properties while retaining binding affinity .
  • Side-chain functionalization : Introduce halogen atoms (e.g., Cl, F) at the ethoxyphenoxy group to enhance hydrophobic interactions with target pockets .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Basic: What analytical methods are essential for stability studies?

Answer:

  • Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • LC-MS/MS : Quantify degradation products (e.g., hydrolyzed ethoxy groups or oxidized thiazole) .
  • X-ray crystallography (if crystals form): Resolve structural changes in degradation byproducts .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Salt forms : Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
  • Prodrug design : Introduce hydrolyzable esters at the ethanone moiety to enhance bioavailability .

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